REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[F:12].[C:13]1(=O)[CH2:16][CH2:15][CH2:14]1>C(O)(=O)C>[F:12][C:6]1[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:5]=1[NH:4][C:13]1([C:1]#[N:2])[CH2:16][CH2:15][CH2:14]1 |f:0.1|
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Name
|
|
Quantity
|
0.194 g
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Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)O)F
|
Name
|
|
Quantity
|
0.175 g
|
Type
|
reactant
|
Smiles
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C1(CCC1)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 15 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The medium was washed with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
chromatographed (dichloromethane:acetone, 90:10)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)O)NC1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.31 mmol | |
AMOUNT: MASS | 0.271 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |